(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
Overview
Description
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE is a chemical compound with the molecular formula C₁₇H₁₃ClFN₃ and a molecular weight of 313.757 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a (Z)-configuration double bond between the 2-chlorophenyl and 4-fluorophenyl groups .
Scientific Research Applications
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
Target of Action
Indoxacarb, the parent compound of Indoxacarb Impurity 2, primarily targets the sodium channels in the nervous system of insects . It is widely used as an oxadiazine insecticide to control lepidopteran larvae .
Mode of Action
Indoxacarb exhibits a novel mechanism of action by blocking the sodium channels , causing nervous system depression, paralysis, and death
Biochemical Pathways
Studies on indoxacarb have shown that it affects multiple biomarkers, including lipid peroxidation (lpo) levels, glutathione (gsh) content, catalase (cat), glutathione-s-transferase (gst), and glutathione peroxidase (gpx) activities, as well as protein content (pc) .
Pharmacokinetics
Indoxacarb, the parent compound, undergoes rapid decomposition in terrestrial environments through microbial degradation .
Result of Action
Indoxacarb has been shown to cause significant reductions in food intake and growth in certain species, along with changes in various biochemical markers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Indoxacarb Impurity 2. For instance, Indoxacarb, the parent compound, has been shown to pose ecotoxicological consequences at environmentally relevant concentrations
Preparation Methods
The synthesis of (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl Group: This step involves the coupling of the triazole ring with the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl moiety.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve the desired configuration and functional groups .
Chemical Reactions Analysis
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Comparison with Similar Compounds
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:
1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,3-triazole: This compound differs by the position of the nitrogen atoms in the triazole ring.
1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,5-triazole: This compound has a different arrangement of nitrogen atoms in the triazole ring.
1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,3,4-triazole: This compound features a different triazole ring structure.
The uniqueness of this compound lies in its specific triazole ring configuration and the presence of both 2-chlorophenyl and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3/c18-17-4-2-1-3-14(17)9-15(10-22-12-20-11-21-22)13-5-7-16(19)8-6-13/h1-9,11-12H,10H2/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUJJDNUQGWFAT-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(CN2C=NC=N2)C3=CC=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\CN2C=NC=N2)/C3=CC=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446601 | |
Record name | 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127296-24-6 | |
Record name | 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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